N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-methoxypyrimidine-2-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenases, which are key enzymes in the prostaglandin biosynthesis pathway .
Comparison with Similar Compounds
N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide: This compound has a similar structure but differs in the position of the methoxy group on the pyrimidine ring.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound contains additional methoxy groups on the pyrimidine ring, which may affect its chemical and biological properties.
Properties
CAS No. |
3163-35-7 |
---|---|
Molecular Formula |
C13H14N4O4S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
N-[4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-12(6-4-10)22(19,20)17-13-14-7-11(21-2)8-15-13/h3-8H,1-2H3,(H,16,18)(H,14,15,17) |
InChI Key |
GUKOCAZFTOVPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.